molecular formula C7H5FN4S B6273172 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1565439-40-8

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6273172
CAS RN: 1565439-40-8
M. Wt: 196.2
InChI Key:
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Description

5-(5-Fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol (5FPT) is an organosulfur compound that is widely used in scientific research. It is a versatile and useful tool for organic synthesis, and can be used to prepare a variety of organic compounds. 5FPT is also a valuable tool for studying the mechanism of action and biochemical and physiological effects of drugs.

Scientific Research Applications

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a versatile and useful tool for organic synthesis, and can be used to prepare a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and triazoles. 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is also used in the synthesis of pharmaceuticals, including antibiotics and antiviral agents. Additionally, it is used in the synthesis of fluorescent dyes and other fluorescent compounds, as well as in the synthesis of polymers.

Mechanism of Action

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a thiol-containing compound that can act as a nucleophile in organic reactions. It can react with electrophiles, such as alkenes and aldehydes, to form covalent bonds. Additionally, 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol can act as a nucleophilic catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects in cells. It has also been shown to have anti-cancer and anti-viral effects. Additionally, 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to have a protective effect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a convenient and versatile tool for organic synthesis, and is relatively easy to synthesize. Additionally, it is a relatively inexpensive reagent, making it cost-effective for laboratory experiments. However, 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a toxic and volatile compound, and should be handled with caution.

Future Directions

The potential future applications of 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol include its use as an anticancer agent, as a therapeutic agent for diseases, and as a tool for drug development. Additionally, 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol could be used in the synthesis of fluorescent dyes and other fluorescent compounds, as well as in the synthesis of polymers. It could also be used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and triazoles. Furthermore, 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol could be used in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.

Synthesis Methods

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be synthesized from 5-fluoropyridine-3-carboxylic acid and thiourea in a two-step process. The first step involves the condensation of the two reactants in the presence of an acid catalyst to form 5-fluoropyridin-3-yl-4H-1,2,4-triazole-3-thiol. The second step involves the oxidation of the product with a suitable oxidizing agent, such as potassium permanganate, to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-fluoropyridine-3-thiol with 4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst.", "Starting Materials": [ "5-fluoropyridine-3-thiol", "4H-1,2,4-triazole-3-thiol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-fluoropyridine-3-thiol and 4H-1,2,4-triazole-3-thiol in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Heat the reaction mixture to a specific temperature and maintain it for a specific time period.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 6: Characterize the final product using various analytical techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

1565439-40-8

Product Name

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Molecular Formula

C7H5FN4S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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